(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is a natural product found in Grindelia camporum, Rhaponticoides ruthenica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 505-98-6
VCID: VC8367184
InChI: InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+
SMILES: CC=CC#CC#CC=CCO
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol

CAS No.: 505-98-6

Cat. No.: VC8367184

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol - 505-98-6

Specification

CAS No. 505-98-6
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Standard InChI InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+
Standard InChI Key ONZYQGMNWZGRPO-VHYPUYLQSA-N
Isomeric SMILES C/C=C/C#CC#C/C=C/CO
SMILES CC=CC#CC#CC=CCO
Canonical SMILES CC=CC#CC#CC=CCO

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, reflects its linear carbon chain featuring two trans-configured double bonds (at positions 2 and 8) and two triple bonds (at positions 4 and 6), terminated by a hydroxyl group at position 1. Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC10H10O\text{C}_{10}\text{H}_{10}\text{O}PubChem
Molecular Weight146.19 g/molPubChem
CAS Registry Number505-98-6PubChem
InChIInChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+PubChem
Canonical SMILESCC=CC#CC#CC=CCOPubChem

The conjugated system of alternating double and triple bonds creates a rigid, planar structure that enhances electronic delocalization, making the compound highly reactive in cycloaddition and polymerization reactions.

Synthetic Routes and Production

General Synthetic Strategies

The synthesis of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol typically involves sequential alkyne coupling reactions. A common approach employs palladium-catalyzed cross-coupling between terminal alkynes and alkenes to construct the conjugated system. For example, a Sonogashira coupling between 1,3-butadiyne and a suitably protected alkenol precursor can yield the desired product after deprotection. Industrial-scale production often utilizes continuous flow reactors to optimize reaction efficiency and purity.

Challenges in Synthesis

The compound’s sensitivity to oxidation and photodegradation necessitates inert atmospheres (e.g., nitrogen or argon) and light-protected conditions during synthesis. Purification via column chromatography or distillation is critical to isolate the product from intermediates with similar polarity.

Chemical Reactivity and Functionalization

Oxidation Reactions

The hydroxyl group at position 1 undergoes oxidation to form aldehydes or carboxylic acids. For instance, treatment with pyridinium chlorochromate (PCC) yields (2E,8E)-deca-2,8-dien-4,6-diynal, while stronger oxidizing agents like potassium permanganate produce the corresponding carboxylic acid.

Reduction Reactions

Catalytic hydrogenation selectively reduces triple bonds to double bonds (e.g., using Lindlar’s catalyst) or single bonds (e.g., with palladium on carbon), enabling the generation of partially saturated derivatives for structure-activity studies.

Substitution Reactions

The hydroxyl group can be replaced via nucleophilic substitution. For example, reaction with thionyl chloride converts it to the corresponding chloride, facilitating further derivatization into esters or ethers.

Biological Activities and Research Findings

Antimicrobial Properties

Polyacetylenes, including (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, exhibit broad-spectrum antimicrobial activity. Studies suggest that the conjugated ene-yne system disrupts microbial cell membranes by interacting with phospholipid bilayers, leading to leakage of cellular contents.

Anti-Inflammatory Effects

In vitro assays demonstrate that this compound inhibits cyclooxygenase-2 (COX-2) and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. These effects are dose-dependent, with IC₅₀ values in the micromolar range.

Applications in Materials Science and Industry

Conductive Polymers

The compound’s extended π-system makes it a promising monomer for synthesizing conjugated polymers with applications in organic electronics. Polymerization via oxidative coupling produces materials with tunable bandgaps, relevant for photovoltaic devices.

Specialty Chemicals

Derivatives of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol serve as intermediates in fragrances and agrochemicals. For example, ester derivatives are used in pheromone synthesis for pest control.

Comparison with Related Polyacetylenes

CompoundStructural FeaturesKey Differences
FalcarindiolTwo triple bonds, diol groupsHigher polarity, lower volatility
(2E,8E)-Deca-2,8-dienalAldehyde terminusEnhanced electrophilicity
6-Methyldeca-4,8-dien-2-oneKetone functional groupAltered reactivity in nucleophilic additions

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